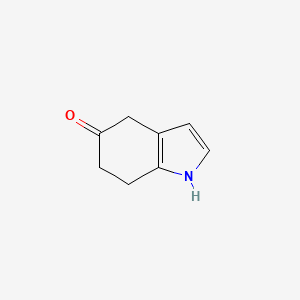

1,4,6,7-Tetrahydro-5H-indol-5-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,6,7-tetrahydroindol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHBSXKECYLHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618496 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35419-02-4 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4,6,7 Tetrahydro 5h Indol 5 One and Its Analogs

Classical and Established Synthetic Routes

Traditional methods for constructing the tetrahydroindolone scaffold have long been established in organic chemistry, primarily relying on condensation reactions, reduction strategies, and classical named reactions for indole (B1671886) synthesis.

Condensation reactions are a cornerstone for the formation of the tetrahydroindolone ring system, involving the joining of two or more molecules with the elimination of a small molecule, such as water.

The first reported synthesis of the 4,5,6,7-tetrahydroindol-4-one framework was achieved through a [2+3] condensation of 1,3-cyclohexadiones with α-aminocarbonyls. mdpi.com In this approach, because many α-aminocarbonyl compounds are prone to self-condensation, they are often generated in situ from precursors. mdpi.com A classic example involves the reduction of oximes with zinc, a method borrowed from the Knorr pyrrole (B145914) synthesis, to provide the necessary α-aminocarbonyl intermediate for the reaction. mdpi.com

A series of 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones, which are analogs of the target compound, have been successfully synthesized through the domino reactions of various arylglyoxals with enamines. rsc.org This method proceeds under catalyst-free conditions and provides moderate to good yields. rsc.org The process can also be achieved in a one-pot, two-step reaction starting from methyl ketones and enamines, promoted by iodine. rsc.org Additionally, functionalized 4,5,6,7-tetrahydroindol-4-one derivatives have been prepared through a reaction involving cyclic enaminones, arylglyoxal hydrates, and β-dicarbonyl compounds. researchgate.net

Table 1: Synthesis of 7-Hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones via Domino Reaction This table is generated based on data from a study on domino reactions of arylglyoxals and enamines. rsc.org

| Arylglyoxal Reactant | Enamine Reactant | Product | Yield |

| Phenylglyoxal | 3-Aminocyclohex-2-enone | 7-Hydroxy-2-phenyl-6,7-dihydro-indol-4(5H)-one | Good |

| 4-Methylphenylglyoxal | 3-Aminocyclohex-2-enone | 7-Hydroxy-2-(p-tolyl)-6,7-dihydro-indol-4(5H)-one | Moderate |

| 4-Chlorophenylglyoxal | 3-Aminocyclohex-2-enone | 7-Hydroxy-2-(4-chlorophenyl)-6,7-dihydro-indol-4(5H)-one | Good |

Reduction strategies can be employed to modify indole derivatives. For instance, the Wolff-Kishner reduction has been used selectively on one ketone function in a polyheterocyclic structure derived from a tetrahydroindolone, demonstrating a classic method to deoxygenate such systems. nih.gov

Studies on the one-electron reduction of indole derivatives using pulse radiolysis have been conducted to understand the underlying mechanisms. psu.eduresearchgate.net These studies show that electron addition leads to the formation of indolyl radicals. psu.eduresearchgate.net While these investigations provide fundamental insights into the reductive behavior of the indole nucleus, they are analytical in nature and not typically employed for preparative synthesis of 1,4,6,7-tetrahydro-5H-indol-5-one.

The Fischer indole synthesis is one of the oldest and most effective methods for preparing the indole ring system. byjus.com Discovered by Emil Fischer in 1883, the reaction involves the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole. byjus.comwikipedia.orgyoutube.com The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org

The general mechanism proceeds as follows:

Reaction of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone. wikipedia.org

Isomerization of the phenylhydrazone to its enamine tautomer. byjus.com

Protonation followed by a cyclic researchgate.netresearchgate.net-sigmatropic rearrangement, which breaks the N-N bond. wikipedia.org

The resulting diimine intermediate rearomatizes. wikipedia.org

Intramolecular attack by the nucleophilic amine forms a five-membered ring. byjus.com

Elimination of an ammonia (B1221849) molecule under acid catalysis yields the final aromatic indole. wikipedia.org

While widely used for many indole derivatives, its direct application to produce this compound from a simple cyclohexanedione can be complex. However, the fundamental principle of forming the pyrrole ring fused to a carbocyclic structure remains a key strategy in heterocyclic chemistry.

Condensation Reactions

Modern and Green Chemistry Approaches

Recent research has focused on developing more environmentally benign and efficient syntheses for tetrahydroindolones, aligning with the principles of green chemistry. researchgate.net These methods often involve multicomponent reactions, alternative energy sources, and eco-friendly catalysts and solvents. researchgate.net

Key green approaches include:

Ultrasound-Promoted Synthesis : An efficient and environmentally friendly procedure for synthesizing tetrahydroindolones has been developed using ultrasound irradiation in conjunction with a heterogeneous Brønsted base catalyst (silica sodium carbonate) under solvent-free conditions. researchgate.net

Aqueous Synthesis with β-Cyclodextrin : A three-component reaction in water, mediated by β-cyclodextrin as a recyclable catalyst, has been used to prepare 4-oxo-4,5,6,7-tetrahydroindoles in good yields (82-92%) under neutral conditions. researchgate.net

Wang-OSO₃H Catalysis : A greener synthesis of 4-oxo-4,5,6,7-tetrahydroindole derivatives has been achieved through a three-component reaction using a sulfonic acid-functionalized Wang resin (Wang-OSO₃H) as a catalyst in water. researchgate.net

Visible Light Photocatalysis : An innovative route to related pyrido[1,2-a]indol-6(7H)-ones involves a visible light-photocatalyzed formal (4+2) cycloaddition, highlighting the use of light as a sustainable energy source in modern organic synthesis. rsc.org

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate reactions for synthesizing tetrahydroindole derivatives, offering advantages such as faster reaction times and excellent product yields. researchgate.net

Table 2: Overview of Modern and Green Synthetic Approaches This table summarizes various modern synthetic methods reported in the literature. researchgate.netresearchgate.netrsc.org

| Method | Catalyst / Mediator | Solvent / Conditions | Key Advantages |

| Ultrasound Promotion | Silica (B1680970) Sodium Carbonate (SSC) | Solvent-free | Environmentally benign, efficient researchgate.net |

| Aqueous Three-Component | β-Cyclodextrin | Water | Green solvent, recyclable catalyst, good yields researchgate.net |

| Wang Resin Catalysis | Wang-OSO₃H | Water | Greener approach, simple procedure researchgate.net |

| Visible Light Photocatalysis | Not specified | Microchannel reactor | Extremely mild conditions, high efficiency rsc.org |

| Microwave-Assisted | Not specified | Not specified | Faster reactions, excellent yields researchgate.net |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. rug.nlnih.gov These reactions are particularly useful in medicinal chemistry for generating libraries of structurally diverse compounds. mdpi.com

Passerini Three-Component Reaction

The Passerini three-component reaction is a classic MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction has been adapted for the synthesis of derivatives of tetrahydroindolone. For instance, a green approach to synthesizing indolone-N-amino acid derivatives utilizes the Passerini reaction with 2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid, various isocyanides, and aldehydes in water. researchgate.net This method is notable for its high efficiency and environmentally friendly conditions, proceeding at 35°C for one hour to give yields between 42% and 99%. researchgate.net

The reaction's broad scope and the natural product-like structures it can generate make it a powerful tool. researchgate.net The generally accepted mechanism for the Passerini reaction involves the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a concerted step. nih.gov This is followed by an α-addition and subsequent rearrangement to yield the final product. nih.gov

Table 1: Passerini Three-Component Reaction for Indolone-N-Amino Acid Derivatives researchgate.net

| Aldehyde | Isocyanide | Yield (%) |

| Formaldehyde | tert-Butyl isocyanide | 92 |

| Acetaldehyde | Cyclohexyl isocyanide | 85 |

| Benzaldehyde | Benzyl (B1604629) isocyanide | 99 |

One-Pot Multicomponent Syntheses

One-pot syntheses are a cornerstone of efficient organic chemistry, allowing for the formation of complex molecules like tetrahydroindolones without the need to isolate intermediates. researchgate.net These methods are often catalyst-free and can be performed under mild conditions. researchgate.net

A notable example is the three-component reaction of 1,3-dicarbonyl compounds, phenylglyoxal, and enaminones, which proceeds without a catalyst to produce functionalized dihydro-1H-indol-4(5H)-ones in excellent yields. researchgate.net Another approach involves the reaction of dimedone, various anilines, and aryl glyoxals with malononitrile, ethyl cyanoacetate (B8463686), or methyl cyanoacetate under mild, catalyst-free conditions. researchgate.net This method is advantageous due to the use of readily available starting materials and straightforward purification. researchgate.net

Furthermore, the synthesis of novel isoxazolyl dihydro-1H-indol-4(5H)-ones has been achieved through a catalyst-free, one-pot, three-component reaction of 4-amino-3-methyl-5-styrylisoxazoles, dimedone, and 2-chloroacetophenones in an ionic liquid. researchgate.net This method offers short reaction times and good yields. researchgate.net

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. Several catalyst-free approaches for the synthesis of tetrahydroindolones have been reported. researchgate.net

One such method involves a three-component reaction for the synthesis of functionalized dihydro-1H-indol-4(5H)-ones under mild conditions, which avoids the use of hazardous organic solvents. researchgate.net This approach offers good yields and easy purification of the final products. researchgate.net Similarly, the synthesis of pyrimidine-functionalized pyrrolo-annelated derivatives has been developed via a catalyst-free, one-pot, chemoselective multicomponent domino reaction, highlighting the efficiency and ease of execution of such methods. researchgate.net

Ultrasound-Promoted Synthesis

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. researchgate.net An environmentally benign and efficient procedure for the synthesis of tetrahydro-1H-indol-4(5H)-one derivatives has been developed using ultrasound promotion. tandfonline.comresearchgate.net This method utilizes a heterogeneous Brønsted base silica sodium carbonate (SSC) as a catalyst under solvent-free conditions. tandfonline.comresearchgate.net

Compared to conventional methods, this ultrasound-assisted protocol offers significant advantages, including good to excellent yields, shorter reaction times (typically minutes), and an easy work-up procedure. tandfonline.comresearchgate.net The catalyst can also be recovered and reused multiple times without a significant loss in its activity, further enhancing the green credentials of this methodology. researchgate.net The use of ultrasound provides a simple, cost-effective, and environmentally friendly alternative to traditional heating methods. tandfonline.comresearchgate.net

Table 2: Ultrasound-Promoted Synthesis of Tetrahydro-1H-indol-4(5H)-one Derivatives researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Time (min) | Yield (%) |

| Dimedone | Aniline | SSC | 10 | 95 |

| Dimedone | p-Toluidine | SSC | 12 | 92 |

| Dimedone | p-Anisidine | SSC | 15 | 90 |

Aqueous Reaction Conditions

Performing organic reactions in water is a key principle of green chemistry, as it avoids the use of volatile and often toxic organic solvents. The synthesis of 4-oxo-4,5,6,7-tetrahydroindole derivatives has been successfully achieved in water. researchgate.net

One such greener approach utilizes a Wang-OSO3H-mediated three-component reaction involving dimedone, phenacyl bromide, and a primary amine in water. researchgate.net This method provides a straightforward and operationally simple route to a variety of indole derivatives in acceptable yields. researchgate.net The use of water as a solvent not only makes the process more environmentally friendly but can also influence the reactivity and selectivity of the reaction. researchgate.net For example, the Passerini three-component reaction to form indolone-N-amino acid derivatives has been successfully carried out in water, demonstrating the versatility of aqueous conditions for complex organic transformations. researchgate.net

Biotransformation Methods in the Synthesis of Tetrahydroindolones

Biotransformation, the use of biological systems such as microorganisms or enzymes to perform chemical reactions, offers a powerful and often highly selective alternative to traditional chemical synthesis. researchgate.netnih.gov This approach is particularly valuable for synthesizing complex molecules like drug precursors, where specific stereochemistry is often required. researchgate.netinformahealthcare.com

The synthesis of N-substituted 4-oxo-4,5,6,7-tetrahydroindoles has been successfully demonstrated using microbial biotransformation. researchgate.net For example, the biotransformation of certain precursors by the fungus Aspergillus niger has been shown to be an effective method for producing indole derivatives. researchgate.net Microbial transformations can achieve reactions that are difficult to perform using conventional chemical methods, such as hydroxylations at specific positions. researchgate.netnih.gov These methods are advantageous as they are often performed under mild conditions and can lead to high yields of specific products. researchgate.netunife.it The use of whole-cell biotransformations is also cost-effective as the microorganisms generate the necessary cofactors themselves. nih.gov

Stereoselective and Enantioselective Preparation of Tetrahydroindolones

The generation of chiral centers in the this compound scaffold is of significant interest due to the prevalence of stereoisomerism in biologically active molecules. The development of stereoselective and enantioselective synthetic routes allows for the controlled synthesis of specific isomers, which is crucial for pharmacological studies. Methodologies to achieve this stereocontrol primarily focus on two key strategies: the asymmetric construction of the six-membered carbocyclic ring and the enantioselective formation of the pyrrole moiety.

A prominent and powerful method for the construction of the cyclohexenone core of the tetrahydroindolone system is the Robinson annulation. libretexts.orgyoutube.com This reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, has been successfully adapted for asymmetric synthesis through the use of chiral organocatalysts. libretexts.orgyoutube.com L-proline, in particular, has emerged as a simple yet effective bifunctional organocatalyst for mediating enantioselective Robinson annulations. libretexts.org It is often referred to as the "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity. libretexts.org

The proposed mechanism for the proline-catalyzed Robinson annulation involves the formation of a chiral enamine intermediate from the ketone substrate and the proline catalyst. This enamine then undergoes a stereocontrolled Michael addition to an α,β-unsaturated ketone. The subsequent intramolecular aldol condensation, also mediated by the chiral catalyst, proceeds through a favored transition state that minimizes steric interactions, leading to the formation of a specific enantiomer of the cyclic product. libretexts.orgyoutube.com

While a direct application of this methodology for the synthesis of the parent this compound is not extensively documented in dedicated studies, the principles can be readily applied. For instance, the reaction of a suitable pyrrole-containing Michael donor with a vinyl ketone under proline catalysis would be a logical approach. The general success of proline and its derivatives in catalyzing the asymmetric synthesis of various carbocyclic and heterocyclic systems underscores its potential in this context. nih.gov

The following table illustrates a representative proline-catalyzed asymmetric Robinson annulation, which, while not specific to tetrahydroindolone synthesis, demonstrates the principle and the typical outcomes that can be expected.

Table 1: Example of Proline-Catalyzed Asymmetric Robinson Annulation

| Entry | Michael Donor | Michael Acceptor | Catalyst | Product | Yield (%) | ee (%) |

| 1 | Cyclohexanone | Methyl vinyl ketone | (S)-Proline | (S)-Wieland-Miescher Ketone | 70 | 93 |

| 2 | 2-Methylcyclohexanone | Methyl vinyl ketone | (S)-Proline | Chiral substituted cyclohexenone | 65 | 85 |

Note: This table is illustrative of the Robinson annulation's enantioselectivity and does not represent the direct synthesis of this compound.

Another key reaction in the synthesis of the target molecule is the Paal-Knorr synthesis, which forms the pyrrole ring from a 1,4-dicarbonyl compound. nih.gov While traditionally not considered a stereocontrol-inducing step for the carbocyclic ring, recent advancements have shown that proline can also catalyze Paal-Knorr type reactions, opening up possibilities for asymmetric variations.

Furthermore, diastereoselective approaches can be employed when a chiral center is already present in one of the starting materials (chiral pool synthesis) or is introduced during the synthesis. For example, if a chiral α-aminoketone is used in a Nenitzescu-type synthesis with a 1,3-cyclohexanedione, the resulting tetrahydroindolone could exhibit diastereoselectivity. The stereochemical outcome would be influenced by the facial selectivity of the cyclization step, which can be directed by the existing stereocenter.

In addition to organocatalysis, transition-metal-catalyzed asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral amines and related heterocyclic compounds. acs.org While direct examples for this compound are scarce, related structures like tetrahydroquinolines and tetrahydroisoquinolines have been successfully synthesized with high enantioselectivity using chiral iridium or palladium catalysts. nih.gov This suggests that an asymmetric reduction of a suitable precursor, such as an imine or enamine intermediate in the tetrahydroindolone synthesis, could be a viable strategy.

The diastereoselective synthesis of highly substituted cyclohexanones has also been achieved through cascade Michael-aldol reactions, yielding products with excellent diastereoselectivity. beilstein-journals.org These methods, while not enantioselective, provide routes to complex, stereochemically defined scaffolds that could be further elaborated to chiral tetrahydroindolones.

Chemical Reactivity and Transformations of the 1,4,6,7 Tetrahydro 5h Indol 5 One Core

Reactions Involving the Carbonyl Group

The carbonyl group at the C-5 position is a primary site for chemical transformations, including nucleophilic additions and reductions.

The carbonyl group in aldehydes and ketones is a key electrophilic site, readily undergoing nucleophilic addition reactions. masterorganicchemistry.combyjus.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this transformation. masterorganicchemistry.com

The reactivity of the carbonyl can be influenced by the nature of the nucleophile. Strong nucleophiles, such as Grignard reagents or organolithium compounds, typically result in an irreversible 1,2-addition to the carbonyl group. masterorganicchemistry.comlibretexts.org Weaker nucleophiles, like alcohols, amines, or cyanides, often lead to reversible additions. masterorganicchemistry.comlibretexts.org The reaction can be catalyzed by either acid or base. libretexts.org Acid catalysis activates the carbonyl group by protonating the oxygen, making the carbon more electrophilic. byjus.com Base-promoted reactions typically involve a more reactive, anionic nucleophile. libretexts.org For α,β-unsaturated carbonyl systems, such as the one present in the cyclohexenone ring of 1,4,6,7-tetrahydro-5H-indol-5-one, there is a competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition. libretexts.org The choice between these two pathways is largely determined by the nucleophile's properties. libretexts.orgyoutube.com

Table 1: General Nucleophilic Addition Reactions at Carbonyl Centers

| Reaction Type | Nucleophile | Product Type | Conditions |

|---|---|---|---|

| Cyanohydrin Formation | HCN / CN⁻ | Cyanohydrin | Base-catalyzed byjus.comlibretexts.org |

| Hemiacetal/Acetal Formation | Alcohols (R-OH) | Hemiacetal, Acetal | Acid-catalyzed byjus.comlibretexts.org |

| Imine Formation | Primary Amines (R-NH₂) | Imine | Mildly acidic byjus.com |

| Hydration | Water (H₂O) | Hydrate (Gem-diol) | Acid or base-catalyzed libretexts.org |

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones, converting the carbonyl group directly into a methylene (B1212753) (CH₂) group. wikipedia.orgnrochemistry.com This reaction is conducted under strongly basic conditions and high temperatures, typically using hydrazine (B178648) (NH₂NH₂) as the reducing agent and a strong base like potassium hydroxide (B78521) (KOH). byjus.commasterorganicchemistry.com High-boiling point solvents such as diethylene glycol are commonly employed to achieve the necessary temperatures. nrochemistry.combyjus.com

The mechanism involves the initial in situ formation of a hydrazone intermediate by condensation of the ketone with hydrazine. wikipedia.org Subsequent deprotonation of the hydrazone by the base, followed by a series of steps involving a diimide anion, leads to the elimination of nitrogen gas (N₂) and the formation of a carbanion. wikipedia.orgbyjus.com This carbanion is then protonated by the solvent to yield the final alkane product. wikipedia.org

Due to its harsh basic conditions, the Wolff-Kishner reduction is not suitable for substrates that are sensitive to strong bases. nrochemistry.commasterorganicchemistry.com However, it serves as an excellent alternative to the acid-catalyzed Clemmensen reduction for compounds that contain acid-sensitive functional groups, such as the pyrrole (B145914) ring found in the tetrahydroindolone core. wikipedia.orgmasterorganicchemistry.com In a study on a complex polyheterocyclic structure derived from a tetrahydroindolone analog, a Wolff-Kishner reduction was shown to be selective for one of two ketone functionalities, highlighting its utility in complex molecule synthesis. nih.gov The fully reduced product, 4,5,6,7-tetrahydro-1H-indole, is the expected outcome of this reaction on the parent compound. ontosight.ai

Functionalization of the Indole (B1671886) Nitrogen Atom

The nitrogen atom of the pyrrole ring in the this compound scaffold can be readily functionalized. nih.gov Because the nitrogen lone pair is involved in the aromaticity of the pyrrole ring, the indole nucleus is relatively non-basic. libretexts.org N-alkylation is a common transformation. For instance, the nitrogen of a related 4,5,6,7-tetrahydroindol-4-one has been successfully alkylated with reagents like acrylonitrile (B1666552) and ethyl acrylate (B77674) as precursors for further cyclization reactions. nih.gov Another approach involves the reaction of a related tetrahydroindole with 2-(2,2-difluorovinyl)-1-bromo-benzene, which, after a sequence of reactions, results in an N-fused isoquinoline (B145761) derivative. nih.gov Furthermore, methods have been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles that feature chiral substituents on the nitrogen atom, demonstrating the versatility of N-functionalization in creating stereochemically complex molecules. researchgate.net

Electrophilic Aromatic Substitution (EAS) on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic aromatic substitution (EAS). onlineorganicchemistrytutor.comorganicchemistrytutor.com Due to the delocalization of the nitrogen's lone pair electrons into the ring, pyrrole is significantly more reactive than benzene (B151609) in EAS reactions. libretexts.orgonlineorganicchemistrytutor.com

Substitution occurs preferentially at the C-2 position (alpha to the nitrogen) rather than the C-3 position. libretexts.orgonlineorganicchemistrytutor.com This regioselectivity is attributed to the greater stability of the cationic intermediate (arenium ion) formed during the reaction. Attack at C-2 allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at C-3 yields an intermediate with only two possible resonance structures, making it less stable. onlineorganicchemistrytutor.com

A documented example of EAS on a related 4,5,6,7-tetrahydroindol-4-one scaffold involves the reaction with chlorosulfonyl isocyanate to introduce a nitrile group at the C-2 position. nih.gov This transformation underscores the predictable reactivity of the pyrrole ring within this system.

Cyclization and Annulation Reactions

The bifunctional nature of the this compound core makes it an excellent substrate for building more complex, fused polyheterocyclic structures. nih.gov

Intramolecular Friedel-Crafts reactions are a key strategy for forming new rings onto an existing aromatic system. masterorganicchemistry.comnih.gov This reaction can be applied to derivatives of this compound to construct fused ring systems. A notable example involves a two-step sequence starting with the N-alkylation of a related tetrahydroindol-4-one. nih.gov The indole nitrogen is first functionalized with a side chain containing a carboxylic acid group (in this case, derived from acrylonitrile via hydrolysis). nih.gov This intermediate then undergoes an intramolecular Friedel-Crafts acylation, promoted by a strong acid catalyst like polyphosphoric acid (PPA), where the pyrrole ring acts as the nucleophile, attacking the acyl group on the side chain. This cyclization occurs at the electron-rich C-2 position of the pyrrole, leading to the formation of a new five-membered ring fused to the parent indole structure. nih.gov

Table 2: Summary of Key Transformations

| Section | Reaction Type | Key Reagents | Product Feature | Ref. |

|---|---|---|---|---|

| 3.1.2 | Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), KOH | Carbonyl (C=O) → Methylene (CH₂) | nih.govwikipedia.org |

| 3.2 | N-Functionalization | Acrylonitrile, Ethyl Acrylate | Alkyl group attached to indole N | nih.gov |

| 3.3 | Electrophilic Aromatic Substitution | Chlorosulfonyl isocyanate | Nitrile group at C-2 of pyrrole | nih.gov |

| 3.4.1 | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | New fused ring at C-2 position | nih.gov |

Palladium-Catalyzed Intramolecular C-H Bond Functionalization

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of complex molecules. nih.govnih.gov In the context of the tetrahydroindole framework, this strategy enables the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the construction of fused ring systems.

One notable application involves the synthesis of pyrimido[4,5-b]indoles and benzo nih.govwikipedia.orgfuro[2,3-d]pyrimidines. researchgate.net The process begins with 4-aryloxy- or 4-anilino-5-iodopyrimidines, which undergo intramolecular arylation catalyzed by a palladium complex, such as Pd(OAc)₂(PPh₃)₂, in the presence of a base. This reaction proceeds with high regioselectivity to yield the desired fused heterocyclic products. researchgate.net

Another example is the synthesis of tetrahydro-5H-benzo byjus.comnih.govazocino[5,4-b]indol-5-ones. researchgate.net This transformation is achieved through a palladium-catalyzed intramolecular arylation, demonstrating the versatility of this methodology in constructing complex, polycyclic architectures. The use of a directing group, such as a pyrimidine (B1678525) attached to the indole nitrogen, can effectively control the regioselectivity of the C-H activation process. nih.govrsc.org This directed approach has been successfully employed in the benzannulation of N-pyrimidine 4,5,6,7-tetrahydroindol-4-one. nih.gov

| Reactant | Catalyst/Reagents | Product | Yield | Reference |

| 4-Anilino-5-iodopyrimidine derivative | Pd(OAc)₂(PPh₃)₂, Base | Pyrimido[4,5-b]indole derivative | High | researchgate.net |

| (Halobenzyl)pyrrole derivative | Pd Catalyst | Condensed pyrroloindole | Not specified | sigmaaldrich.com |

| N-pyrimidine 4,5,6,7-tetrahydroindol-4-one and enaldiazo compound | Cp*Rh(III) | Benzo-fused indole product | 88% | nih.gov |

Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a β-keto ester, which is a powerful method for forming five- and six-membered rings. wikipedia.orgyoutube.comlibretexts.org In the context of the this compound core, this reaction is employed to construct additional fused rings.

A key strategy involves the N-alkylation of the pyrrole nitrogen with a reagent containing two ester functionalities, or a precursor that can be converted to a diester. For instance, N-alkylation with ethyl acrylate followed by Dieckmann condensation of the resulting diester leads to the formation of a new five-membered ring fused to the indole nucleus. nih.gov This approach, followed by decarboxylation, has been utilized to synthesize tricyclic structures. nih.gov The reaction is typically carried out using a base such as sodium ethoxide. masterorganicchemistry.com

| Starting Material | Reagents | Intermediate Product | Final Product | Overall Yield | Reference |

| This compound | 1. Ethyl acrylate 2. Base (Dieckmann Condensation) 3. Decarboxylation | N-aklylated diester | Tricyclic indole derivative | 15% | nih.gov |

Benzannulation Reactions

Benzannulation reactions are crucial for the synthesis of polycyclic aromatic compounds. In the case of the this compound core, these reactions lead to the formation of carbazole (B46965) and other benzo-fused indole derivatives.

One approach involves a Cp*Rh(III)-catalyzed benzannulation of a pyrrolocyclohexanone with an enaldiazo compound. nih.gov The proposed mechanism involves the formation of a rhodium carbenoid complex, followed by α-insertion and protonation to yield alkenated intermediates. Subsequent Brønsted acid-catalyzed double bond isomerization, Friedel-Crafts cyclization, and dehydration afford the benzo-fused product in high yield. nih.gov

Another strategy for benzannulation is the Fischer indole synthesis. Condensing the ketone functionality of the tetrahydroindolone with a substituted hydrazine, such as phenylhydrazine (B124118) hydrochloride, in acetic acid leads to a wikipedia.orgwikipedia.org-sigmatropic rearrangement, yielding pyrrolo[3,2-a]carbazoles. nih.gov Interestingly, aromatization can occur without the need for an additional oxidant. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

| Pyrrolocyclohexanone | Enaldiazo compound | Cp*Rh(III), Brønsted acid | Benzo-fused indole | 88% | nih.gov |

| This compound derivative | Phenylhydrazine hydrochloride | Acetic acid | Pyrrolo[3,2-a]carbazole | 21-55% | nih.gov |

Rearrangement Reactions

Rearrangement reactions provide a powerful avenue for transforming the this compound skeleton into different heterocyclic systems. These reactions often involve the migration of a group to an electron-deficient atom, leading to a skeletal reorganization.

Beckmann and Schmidt Rearrangements

The Beckmann and Schmidt rearrangements are classic organic reactions used to convert ketones into amides or lactams. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions proceed through the formation of an oxime or an azido (B1232118) intermediate, respectively, followed by an acid-catalyzed rearrangement. masterorganicchemistry.comorganic-chemistry.org

In the case of this compound, the ketone can be converted to its corresponding oxime. Treatment of this oxime with an acid catalyst, such as polyphosphoric acid, induces a Beckmann rearrangement to yield a lactam. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This rearrangement expands the six-membered ring of the tetrahydroindolone to a seven-membered lactam ring.

Similarly, the Schmidt reaction of this compound with hydrazoic acid (HN₃) in the presence of a strong acid also leads to the formation of the corresponding lactam. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction proceeds via the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org

| Reaction | Starting Material | Reagents | Product | Reference |

| Beckmann Rearrangement | This compound oxime | Acid (e.g., PPA) | Fused Lactam | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

| Schmidt Reaction | This compound | Hydrazoic Acid (HN₃), Strong Acid | Fused Lactam | wikipedia.orgorganic-chemistry.org |

Cope Rearrangement-Elimination Reactions

The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com When coupled with an elimination step, it becomes a powerful tool for the synthesis of substituted alkenes. An enantioselective preparation of arylalkenyl indoles utilizes an asymmetric C-H insertion of a rhodium carbenoid followed by a Cope rearrangement-elimination sequence. sigmaaldrich.com This reaction demonstrates a sophisticated application of rearrangement chemistry to introduce both chirality and a new functional group onto the indole framework.

A related thermal wikipedia.orgwikipedia.org sigmatropic rearrangement of O-alkenoates of 1,4,6,7-tetrahydro-5H-indol-4-one can give rise to a pyrrole-fused pyrrolocyclohexanone structure. nih.gov This is achieved by condensing hydroxylamine (B1172632) with the tetrahydroindolone, followed by addition to dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form the O-alkenoate. Thermal rearrangement then affords the fused pyrrole system. nih.gov

| Starting Material | Key Transformation | Final Product | Reference |

| 1,4,6,7-Tetrahydro-4H-indol-4-one | Asymmetric C-H insertion, Cope rearrangement-elimination | Arylalkenyl indole | sigmaaldrich.com |

| O-Alkenoate of 1,4,6,7-tetrahydro-5H-indol-4-one | Thermal wikipedia.orgwikipedia.org sigmatropic rearrangement | Pyrrole-fused tetrahydroindole | nih.gov |

Oxidation and Dehydrogenation Reactions of the Tetrahydroindole Framework

Oxidation and dehydrogenation reactions of the this compound core are pivotal for accessing the fully aromatic indole and 4-hydroxyindole (B18505) systems, which are prevalent in numerous bioactive natural products and pharmaceuticals. nih.gov

Treatment of N-substituted this compound derivatives with an excess of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a suitable solvent at elevated temperatures leads to the fully aromatized 4-hydroxyindole derivative. nih.gov Milder reaction conditions, such as limiting the amount of oxidant and conducting the reaction at room temperature, can lead to a mixture of partially and fully oxidized products. nih.gov

Furthermore, dehydrogenation of the tetrahydroindole framework can be achieved using a palladium on carbon (Pd/C) catalyst. This method has been employed in the synthesis of 4-hydroxyindole fused isocoumarins from their corresponding tetrahydro precursors. nih.gov

| Starting Material | Reagent/Catalyst | Conditions | Product | Yield | Reference |

| N-substituted this compound derivative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Chloroform, 80 °C | 4-Hydroxyindole derivative | 56% (over two steps) | nih.gov |

| Tetrahydroindole-fused isocoumarin | 10% Pd/C | Not specified | 4-Hydroxyindole fused isocoumarin | 73-82% | nih.gov |

Transformations at Side Chains of Tetrahydroindolone Derivatives

The this compound core is a versatile scaffold in synthetic chemistry, not only for the construction of polyheterocyclic systems but also for modifications at its peripheral positions, which can be considered side chains. These transformations allow for the introduction of diverse functional groups and the extension of the molecular framework, which is crucial for developing new pharmacologically active agents and materials with specific properties. The reactivity of the tetrahydroindolone system offers several handles for such modifications, primarily at the pyrrole nitrogen, the carbon atoms of the pyrrole ring, and the α-carbon to the ketone.

Research has demonstrated a variety of chemical transformations on substituents attached to the main tetrahydroindolone framework. These modifications are often integral to the synthesis of complex derivatives with potential biological activity.

One common point of side chain introduction and transformation is the pyrrole nitrogen (N-1). For instance, N-substituted 4,5,6,7-tetrahydroindol-4-ones are frequently used as starting materials. The nitrogen can be readily functionalized with various groups. An example is the introduction of a benzyl (B1604629) group, which can later be removed if necessary. nih.gov In one study, N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone underwent a palladium-catalyzed cyclization, demonstrating a transformation involving a side chain at the nitrogen position to form a condensed pyrroloindole structure. nih.gov

The carbon atom alpha to the ketone (C-5) is another key position for side chain manipulation due to the enolizable nature of the ketone. nih.gov Alkylation reactions can introduce side chains at this position. For example, N-substituted 4,5,6,7-tetrahydroindol-4-one has been allylated at the C-5 position using allyl bromide and lithium diisopropylamide (LDA). nih.gov This newly introduced allyl side chain can then undergo further transformations, such as a Wacker-Tsuji oxidation to afford a 1,4-diketone, which serves as a building block for more complex fused heterocycles. nih.gov Additionally, the ketone can be regioselectively α-formylated with ethyl formate (B1220265) and a base like sodium methoxide (B1231860) or potassium tert-butoxide, introducing a formyl side chain that can be further reacted to produce enaminoketones. nih.gov

The C-3 position of the tetrahydroindolone core is also amenable to the introduction and modification of side chains. For instance, 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have been synthesized, indicating the presence of a modifiable carboxamide side chain at this position. researchgate.netresearchgate.net These carboxamide derivatives have shown potential as potent and selective SIRT2 inhibitors. researchgate.netresearchgate.net

The following tables summarize some of the key transformations performed on the side chains of this compound derivatives as reported in the literature.

Table 1: Transformations at the Pyrrole Nitrogen (N-1)

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

| This compound | Benzyl bromide | N-Benzyl-1,4,6,7-tetrahydro-5H-indol-5-one | N-Alkylation | nih.gov |

| N-(2-halobenzyl)-4,5,6,7-tetrahydro-4-indolone | Pd catalyst | Condensed pyrroloindole | Intramolecular C-H activation/cyclization | nih.gov |

| N-H 4,5,6,7-tetrahydroindol-4-one | Benzenesulfonyl chloride or Benzoyl chloride | N-Benzenesulfonyl or N-Benzoyl derivatives | N-Sulfonylation / N-Acylation | nih.gov |

Table 2: Transformations at the α-Carbon to the Ketone (C-5)

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

| N-Substituted 4,5,6,7-tetrahydroindol-4-one | Allyl bromide, LDA | 5-Allyl-N-substituted-1,4,6,7-tetrahydro-5H-indol-5-one | C-Alkylation | nih.gov |

| 5-Allyl-N-substituted-1,4,6,7-tetrahydro-5H-indol-5-one | Wacker-Tsuji oxidation | 1,4-Diketone derivative | Oxidation | nih.gov |

| 4,5,6,7-Tetrahydroindol-4-ones | Ethyl formate, NaOMe or K-tert-butoxide | α-Formylated ketone | Formylation | nih.gov |

| α-Formylated ketone | Secondary amines | Enaminoketone | Condensation | nih.gov |

Table 3: Transformations at the C-3 Position

| Starting Material | Reagents and Conditions | Product | Transformation Type | Reference |

| 2,6,6-Trimethyl-4,5,6,7-tetrahydro-1H-indole | Various amines, coupling agents | 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides | Amide formation | researchgate.netresearchgate.net |

Role of 1,4,6,7 Tetrahydro 5h Indol 5 One As a Synthetic Intermediate and Precursor

Construction of Polyheterocyclic Structures

The dual functionality of 4,5,6,7-tetrahydroindol-4-one derivatives makes them ideal substrates for the construction of complex polyheterocyclic systems. nih.govresearchgate.net Various synthetic strategies have been developed to build additional rings onto this core structure, leading to a diverse array of fused and condensed heterocyclic compounds. nih.gov

The synthesis of pyrrole-fused tetrahydroindoles can be achieved through methods like thermal nih.govnih.gov sigmatropic rearrangement. nih.gov For instance, O-alkenoates of 4,5,6,7-tetrahydroindol-4-one, prepared by condensing a hydroxylamine (B1172632) derivative with the starting ketone followed by addition to dimethyl acetylenedicarboxylate (B1228247) (DMAD), undergo thermal rearrangement at temperatures between 120–140 °C to yield pyrrole-fused tetrahydroindoles. nih.gov

Another approach involves the Paal-Knorr condensation of 1,4-dicarbonyls. nih.gov This method requires the initial synthesis of a 1,4-diketone building block from the tetrahydroindolone. Allylation of N-substituted 4,5,6,7-tetrahydroindol-4-one with allyl bromide, followed by a Wacker-Tsuji oxidation, successfully yields the necessary 1,4-diketone precursor for subsequent condensation reactions to form jmchemsci.comresearchgate.net-fused five-membered heterocycles. nih.gov

The tetrahydroindolone core serves as a platform for synthesizing various tricyclic indole (B1671886) derivatives. One notable example is the formation of tricyclic pyrrolo-fused cinnolinones. nih.gov Treatment of 4-oxo-4,5,6,7-tetrahydroindole-3-carboxamide with hydrazine (B178648) leads to the condensation and formation of a six-membered pyridazinone ring, resulting in the tricyclic structure. nih.gov

Furthermore, the synthesis of other tricyclic systems, such as tetrahydro- jmchemsci.comnih.govdiazepino[1,2-a]indol-1-ones, has been accomplished through a multi-step process starting from related indole structures. nih.gov This highlights the versatility of the indole framework in building complex, fused heterocyclic systems with potential biological activities. nih.gov

Condensed pyrroloindole structures can be synthesized via palladium-catalyzed intramolecular cyclization. nih.govresearchgate.net This reaction involves an N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone. The palladium catalyst facilitates a tandem activation of the benzyl (B1604629) halide and the pyrrolic C-H bond, leading to the formation of the condensed polycyclic structure. nih.govresearchgate.net This intramolecular approach effectively controls regioselectivity due to the constrained orientation of the reacting groups. nih.govresearchgate.net

Synthesis of Indole-Containing Natural Product Analogues

The 1,4,6,7-tetrahydro-5H-indol-5-one scaffold is a valuable starting point for the synthesis of analogues of biologically active natural products. nih.gov A prominent example is its use in preparing analogues of Chuangxinmycin, a sulfur-containing indole antibiotic. nih.gov

The synthesis begins by converting the ketone group of the tetrahydroindolone into a thioketone. Subsequent alkylation with methyl bromoacetate, followed by dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), yields a 4-alkylsulfanylindole. nih.gov This intermediate is a key building block for the nih.govjmchemsci.com-fused indole core of Chuangxinmycin. Further modifications, such as acetylation at the 3-position followed by an intramolecular Knoevenagel condensation, lead to the dehydrochuangxinmycin methyl ester, an analogue of the natural product. nih.gov

Precursor for Structurally Diverse Bioactive Scaffolds

The 4,5,6,7-tetrahydroindol-4-one motif is a privileged scaffold in medicinal chemistry, serving as a precursor for a wide range of structurally diverse and biologically active compounds. nih.govresearchgate.netacs.org Dehydrogenation of this structure provides access to 4-hydroxy-indoles, a moiety present in many bioactive alkaloids and FDA-approved drugs like the beta-blocker pindolol. nih.govresearchgate.net

The ketone functionality of the tetrahydroindolone ring is a key reaction site for creating fused heterocyclic systems, such as indazoles. The reaction of cyclohexanone derivatives containing a 1,3-dicarbonyl moiety with hydrazine hydrate or its derivatives in an acidic medium results in the formation of 4,5,6,7-tetrahydro-1H-indazole derivatives. jmchemsci.comresearchgate.net This condensation reaction efficiently constructs the pyrazole ring fused to the cyclohexane ring, yielding the indazole core. jmchemsci.com This strategy has been employed to synthesize novel series of multi-substituted indazole derivatives for evaluation as potential antimicrobial agents. jmchemsci.com

| Precursor Scaffold | Reaction | Resulting Bioactive Scaffold | Example Application/Target |

|---|---|---|---|

| 4-Oxo-4,5,6,7-tetrahydroindole-3-carboxamide | Condensation with hydrazine | Tricyclic pyrrolo fused cinnolinone | Tumor growth inhibition nih.gov |

| This compound | Conversion to thioketone, alkylation, and dehydrogenation | 4-Alkylsulfanylindole | Intermediate for Chuangxinmycin analogues (antibiotic) nih.gov |

| N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone | Pd-catalyzed intramolecular cyclization | Condensed pyrroloindole | Complex polyheterocyclic structures nih.govresearchgate.net |

| Multi-substituted cyclohexanone derivatives | Treatment with hydrazine hydrates | 4,5,6,7-Tetrahydro-1H-indazole derivatives | Antimicrobial agents jmchemsci.com |

Based on a thorough review of the available scientific literature, it is not possible to generate an article that adheres to the strict outline provided. The search for scholarly information on the use of This compound as a synthetic intermediate for the preparation of Indolone-N-Amino Acid Derivatives and Pyrrolo[g]- and Furo[g]-indoles did not yield any relevant research findings.

Therefore, to maintain scientific accuracy and adhere to the instruction of not introducing information outside the explicit scope, this article cannot be written.

Spectroscopic and Advanced Structural Elucidation Studies of 1,4,6,7 Tetrahydro 5h Indol 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For a molecule like 1,4,6,7-Tetrahydro-5H-indol-5-one, both ¹H and ¹³C NMR would provide critical information about its distinct chemical environment.

Detailed experimental ¹H NMR data for this compound is not specified in the available literature. Theoretically, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring and the saturated cyclohexanone ring. Key expected signals would include:

A signal for the N-H proton of the pyrrole ring.

Signals for the two protons on the pyrrole ring's double bond (at C2 and C3).

A series of signals, likely multiplets, for the methylene (B1212753) protons (CH₂) at positions C4, C6, and C7 of the saturated ring. The protons on C4 and C6, being adjacent to the carbonyl group at C5, would likely appear at a different chemical shift than the protons at C7.

Specific published ¹³C NMR data for this compound could not be located. A theoretical ¹³C NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule's unique electronic environment. Expected characteristic peaks would include:

A signal at a high chemical shift (typically >190 ppm) for the carbonyl carbon (C=O) at the C5 position.

Signals for the four sp²-hybridized carbons of the pyrrole ring system.

Signals for the three sp³-hybridized methylene carbons (CH₂) of the cyclohexanone portion of the molecule.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is a theoretical representation as experimental data is not available in the reviewed literature.)

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| N-H | Variable, broad singlet | - |

| C2-H | ~6.5-7.5 | ~120-130 |

| C3-H | ~6.0-7.0 | ~100-115 |

| C3a | - | ~115-125 |

| C4-H₂ | Multiplet | ~30-45 |

| C5 | - | >190 |

| C6-H₂ | Multiplet | ~30-45 |

| C7-H₂ | Multiplet | ~20-35 |

| C7a | - | ~130-145 |

Infrared (IR) Spectroscopy

Published experimental Infrared (IR) spectroscopy data for this compound is not available in the reviewed scientific literature. IR spectroscopy is used to identify functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm its key structural features. The most significant expected peaks are:

A strong, sharp absorption band around 1680-1715 cm⁻¹ , characteristic of the C=O (ketone) stretching vibration in a six-membered ring.

A moderate to sharp absorption band around 3200-3500 cm⁻¹ , corresponding to the N-H stretching vibration of the pyrrole ring.

Absorption bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the methylene groups in the saturated ring.

Bands around 1400-1600 cm⁻¹ corresponding to C=C stretching within the pyrrole ring.

Table 2: Expected IR Absorption Bands for this compound (Note: This table is based on theoretical values for the functional groups present, as specific experimental data is unavailable.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3500 | Medium, Sharp |

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C=O Stretch (Ketone) | 1680-1715 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1400-1600 | Medium |

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound has not been detailed in the reviewed literature. Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (molecular formula C₈H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 135.16 g/mol ). The fragmentation pattern would likely involve the loss of small molecules such as CO (carbon monoxide) from the ketone group, as well as fragmentation of the saturated ring system, providing further structural evidence.

Elemental Analysis

While specific elemental analysis results for a synthesized sample of this compound are not present in the surveyed literature, this technique is used to determine the empirical formula of a compound. The theoretical elemental composition of this compound (C₈H₉NO) is calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 8 | 96.088 | 71.10% |

| Hydrogen (H) | 1.008 | 9 | 9.072 | 6.71% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.37% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.82% |

| Total | 135.166 | 100.00% |

Experimental results from elemental analysis of a pure sample would be expected to align closely with these calculated percentages.

Biological and Pharmacological Research Perspectives on 1,4,6,7 Tetrahydro 5h Indol 5 One Derivatives

Exploration of Potential Biological Activities

Derivatives of the tetrahydroindolone scaffold have been investigated for a range of biological activities, demonstrating their potential to interact with various enzymes, receptors, and cellular processes.

Enzyme Inhibition Studies (e.g., DNA Gyrase, SIRT2, Guanylate Cyclase)

The tetrahydroindolone core has proven to be a valuable template for the design of potent enzyme inhibitors.

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival and a validated target for antibiotics. nih.govmdpi.com Derivatives based on scaffolds structurally related to tetrahydroindoles, such as 4,5,6,7-tetrahydrobenzo[d]thiazoles, have been identified as potent inhibitors of E. coli DNA gyrase. nih.gov Starting from a library of marine alkaloid analogues, researchers developed inhibitors that target the ATP-binding site of the enzyme. nih.gov Structure-based optimization of these initial hits led to a second generation of inhibitors with improved, nanomolar-range inhibition of DNA gyrase and topoisomerase IV from both Staphylococcus aureus and Escherichia coli. nih.gov These inhibitors function by forming a stable complex with the gyrase and DNA, which blocks DNA replication and leads to the generation of double-stranded DNA breaks, ultimately causing bacterial cell death. embopress.orgresearchgate.net

SIRT2: Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, and their modulation is a promising therapeutic strategy for cancer and other diseases. Specifically, 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2). researchgate.net One such compound displayed an IC50 value of 0.98 μM, highlighting the potential of the tetrahydroindolone scaffold for developing selective SIRT2 inhibitors that could serve as starting points for hit-to-lead optimization in cancer therapy. researchgate.net

Guanylate Cyclase: Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide signaling pathway, and its inhibitors are of interest for various therapeutic areas. Tricyclic indole (B1671886) and dihydroindole derivatives, which can be synthesized from tetrahydroindolones, have been investigated as inhibitors of sGC. nih.govmdpi.com The versatility of the 4,5,6,7-tetrahydroindol-4-one core allows for the construction of complex polyheterocyclic systems, some of which have been evaluated for their effects on such enzymatic pathways. nih.govmdpi.com

Table 1: Examples of Enzyme Inhibition by Tetrahydroindolone-Related Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | E. coli DNA Gyrase | Low micromolar to nanomolar inhibition. | nih.govnih.gov |

| 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides | SIRT2 | Potent and selective inhibition (IC50 = 0.98 μM for compound 16t). | researchgate.net |

| Tricyclic Indole Derivatives | Soluble Guanylate Cyclase | Preliminary in vitro inhibitory activity demonstrated. | nih.govmdpi.com |

Receptor Agonism and Antagonism (e.g., 5-HT1A, Dopamine (B1211576) D2/D3 Receptors)

The tetrahydroindolone framework is a key structural component in molecules targeting important neurotransmitter receptors.

5-HT1A Receptors: Serotonin 5-HT1A receptor agonists are used in the treatment of anxiety and depression. mdpi.com The 4,5,6,7-tetrahydroindol-4-one scaffold serves as a crucial starting material for the synthesis of potent 5-HT1A agonists. mdpi.com This highlights the utility of this chemical framework in developing new therapeutics for psychiatric disorders. Other indole derivatives have also been studied as ligands for both 5-HT1A and 5-HT2A receptors, further establishing the importance of the indole core in targeting the serotonergic system. mdpi.com

Dopamine D2/D3 Receptors: Dopamine receptors are primary targets for antipsychotic drugs. nih.gov The FDA-approved antipsychotic drug molindone (B1677401), which is used to treat schizophrenia, features a 4,5,6,7-tetrahydroindol-4-one motif in its structure. nih.gov Molindone's therapeutic effect is linked to its activity as a dopamine D2 receptor antagonist. This direct clinical application underscores the significance of the tetrahydroindolone scaffold in the design of centrally active agents. The D2 and D3 receptors are involved in locomotion, cognition, and reward, making them critical targets for various neurological and psychiatric conditions. nih.gov

DNA Interaction Studies (e.g., DNA Cleaving Activity, DNA Binding)

Derivatives with extended polycyclic systems built from the tetrahydroindolone core can interact directly with DNA.

DNA Binding and Intercalation: Fused heterocyclic systems derived from indole precursors, such as tetrahydropyrrolo[3,4-a]carbazole-1,3-diones, have been shown to behave as classic DNA intercalating agents. These compounds insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA metabolic processes. This binding is a prerequisite for their ability to inhibit enzymes like topoisomerase II.

DNA Cleavage: The interaction of these derivatives with DNA can culminate in the cleavage of DNA strands. This activity is often mediated by the inhibition of topoisomerase enzymes. For instance, inhibitors of DNA gyrase and topoisomerase IV act by trapping the enzyme-DNA complex in a state where the DNA is cleaved. researchgate.net This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. researchgate.netuea.ac.uk This mechanism is a hallmark of quinolone antibiotics and other potent antibacterial agents derived from related heterocyclic scaffolds. researchgate.net The ability to induce DNA cleavage is a critical component of the cytotoxic and antibacterial effects of these compounds.

Modulation of Key Cellular Processes (e.g., Inhibition of DNA Synthesis)

By interacting with enzymes essential for DNA metabolism, tetrahydroindolone derivatives can profoundly affect fundamental cellular processes.

Inhibition of DNA Synthesis: A direct consequence of inhibiting DNA gyrase and topoisomerase is the blockade of DNA replication. researchgate.net These enzymes are responsible for managing the DNA topology required for the replication fork to progress. By trapping the cleavage complex, gyrase inhibitors create a physical barrier that stalls the replication machinery. researchgate.net This leads to a rapid and reversible inhibition of DNA synthesis, cessation of cell growth, and induction of the SOS DNA repair response in bacteria. researchgate.net At higher concentrations, the accumulation of DNA damage becomes lethal to the cell. This mechanism is central to the antibacterial action of many gyrase inhibitors.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the relationship between the chemical structure of tetrahydroindolone derivatives and their biological activity is crucial for designing more potent and selective compounds.

SAR studies on related heterocyclic systems have provided valuable insights. For instance, in the development of 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors, modifications at various positions of the scaffold significantly impacted their potency. nih.govnih.gov Optimization of substituents led to second-generation analogs with nanomolar inhibitory concentrations against both DNA gyrase and topoisomerase IV. nih.gov Similarly, for 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides as SIRT2 inhibitors, the nature of the carboxamide substituent was found to be critical for both potency and selectivity. researchgate.net A review on the synthesis of polyheterocyclic structures from 4,5,6,7-tetrahydroindol-4-ones demonstrates how different annulation strategies and substitutions lead to a wide diversity of structures with varied biological potential, including kinase inhibitors and anticancer agents. nih.gov These studies collectively show that systematic modification of the core scaffold, the substituents on the pyrrole (B145914) nitrogen, and the fused carbocyclic ring are key strategies to modulate biological activity.

Table 2: General Structure-Activity Relationship (SAR) Insights

| Structural Modification | Impact on Biological Activity | Example Target Class | Reference |

|---|---|---|---|

| Substitution on the fused carbocyclic ring | Modulates potency and enzyme selectivity. | DNA Gyrase Inhibitors | nih.govnih.gov |

| Amide substituents at C3-position | Critical for potency and selectivity. | SIRT2 Inhibitors | researchgate.net |

| N-alkylation of the pyrrole ring | Allows for introduction of functionalities to target specific interactions or alter physicochemical properties. | General Drug Discovery | nih.govmdpi.com |

| Annulation of additional rings | Creates rigid polyheterocyclic systems with distinct pharmacological profiles. | Kinase Inhibitors, Anticancer Agents | nih.gov |

Strategies in Drug Discovery and Lead Optimization

The 1,4,6,7-tetrahydro-5H-indol-5-one scaffold and its isomers are valuable starting points in drug discovery campaigns.

Scaffold Hopping and Diversity-Oriented Synthesis: The tetrahydroindolone core serves as a versatile template for creating libraries of complex molecules. Its functional groups can be readily manipulated to construct a variety of fused heterocyclic systems. nih.govnih.gov This allows medicinal chemists to explore diverse chemical spaces and engage a wide range of biological targets, from enzymes to receptors. This approach has been used to develop potential kinase inhibitors and other novel therapeutic agents. nih.gov

Hit-to-Lead Optimization: Once an initial "hit" compound is identified through screening, its potency, selectivity, and pharmacokinetic properties can be improved through systematic chemical modifications. The development of second-generation DNA gyrase inhibitors from a tetrahydrobenzothiazole hit is a prime example of this process. nih.gov By understanding the SAR, researchers were able to design analogs with significantly improved enzyme inhibition and antibacterial activity. nih.gov

Target-Oriented Synthesis: The tetrahydroindolone scaffold has been employed in the total synthesis of natural products and clinically relevant molecules. nih.gov For example, it is a key building block in the synthesis of the antipsychotic drug molindone and has been used in synthetic routes toward analogs of the anticancer agent mitomycin C. nih.gov This demonstrates the strategic importance of this scaffold in accessing complex and biologically active molecular architectures.

Fragment-Based Drug Discovery utilizing Tetrahydroindoles

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for the identification of lead compounds. This method utilizes libraries of low molecular weight compounds, or "fragments," to probe the binding sites of biological targets. The tetrahydroindole core, due to its favorable physicochemical properties and synthetic tractability, is a valuable constituent of fragment libraries.

The underlying principle of FBDD is that smaller molecules with lower complexity have a higher probability of achieving efficient binding interactions with a target protein. Although these initial interactions are often weak, they provide high-quality starting points for optimization into more potent and selective drug candidates. The structural information gleaned from how these fragments bind to their targets is crucial for their subsequent elaboration into larger, more drug-like molecules.

In this context, tetrahydroindole derivatives, such as 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides, are considered well-suited for FBDD campaigns. researchgate.net Their rigid bicyclic structure presents a defined three-dimensional shape to the target protein, while the various substitution points on the ring system allow for systematic chemical modifications to improve binding affinity and selectivity. The indole scaffold itself has been identified in fragment screening campaigns as a privileged structure for interacting with various biological targets. researchgate.net

Rational Design and Synthesis of Derivatives for Targeted Biological Activity

The rational design and synthesis of derivatives based on the this compound core have led to the discovery of compounds with a wide range of biological activities. The inherent reactivity of the pyrrole and ketone functionalities allows for the construction of complex polyheterocyclic structures with potential therapeutic applications. mdpi.com

One common strategy involves electrophilic aromatic substitution on the pyrrole ring. For instance, N-alkylation followed by intramolecular Friedel-Crafts acylation can yield fused tricyclic systems. mdpi.com Further modifications, such as selective reductions of the ketone groups, can introduce additional structural diversity. mdpi.com

Another approach involves the functionalization of the cyclohexenone ring. The ketone can be transformed into an enolate, which can then react with various electrophiles to introduce new substituents. For example, condensation with substituted benzoyl chlorides, followed by cyclization with hydrazine (B178648), has been used to synthesize pyrazole-fused tetrahydroindol-4-ones with cytostatic activity. mdpi.com

The following table summarizes selected examples of rationally designed derivatives and their intended biological applications:

| Starting Material | Synthetic Strategy | Resulting Structure | Intended Biological Application |

| 4,5,6,7-Tetrahydroindol-4-one | N-alkylation, Friedel-Crafts acylation | Fused tricyclic ketone | General synthetic intermediate |

| Benzyl-protected tetrahydroindol-4-one | Enolate formation, condensation with acyl chlorides, cyclization with hydrazine | Pyrazole-fused tetrahydroindol-4-one | Anticancer |

| 3-Aminocyclohex-2-enones and ninhydrin | Regioselective synthesis, deoxygenation | Partially saturated indeno[1,2-b]indoles | Inhibition of protein kinase CK2 and ABCG2 |

These examples underscore the utility of the tetrahydroindolone scaffold as a versatile template for the rational design of novel bioactive compounds.

Hybrid Molecular Template Approaches

The fusion of the this compound scaffold with other known pharmacophores to create hybrid molecules is a promising strategy for developing compounds with novel or enhanced biological activities. This approach, often referred to as molecular hybridization, aims to combine the desirable properties of different molecular templates into a single molecule.

A notable example is the synthesis of tetrahydroindolo-fused isoquinoline (B145761) derivatives. In this approach, 4-oxotetrahydroindole is reacted with 1-bromo-2-(2,2-difluorovinyl)benzenes in a one-pot, two-step reaction. This involves a double substitution of the fluorine atoms followed by a palladium-catalyzed intramolecular C-H arylation. mdpi.com The resulting hybrid molecule incorporates both the tetrahydroindolone and isoquinoline motifs and has shown potent inhibitory activity against human nucleotide pyrophosphatase-1 and -3. mdpi.com

The design of such hybrid molecules is often guided by the desire to improve affinity for a specific biological target, enhance selectivity, or combine different modes of action. The tetrahydroindolone core serves as a rigid anchor or scaffold onto which other pharmacophoric elements can be appended. This strategy has been successfully applied in various therapeutic areas, including the development of novel kinase inhibitors and other targeted therapies.

Preclinical Investigative Frameworks

The preclinical evaluation of novel this compound derivatives involves a combination of in vitro and target-based assays to characterize their biological activity and mechanism of action. These investigative frameworks are essential for identifying promising lead compounds for further development.

In Vitro Biological Screening Methodologies (mentioning cell lines without outcome data)

The initial assessment of the biological activity of newly synthesized tetrahydroindolone derivatives is typically performed using in vitro screening assays. For compounds with potential anticancer activity, a common approach is to screen them against a panel of human cancer cell lines. This allows for an initial assessment of their cytotoxic or anti-proliferative effects across a range of cancer types.

Derivatives of tetrahydroindole have been evaluated against various cancer cell lines. The selection of cell lines often reflects the intended therapeutic target or a desire for broad-spectrum activity. The following table lists some of the human cancer cell lines that have been used in the in vitro screening of tetrahydroindolone and related indole derivatives. tandfonline.comnih.govresearchgate.netmdpi.comscielo.org.mxrsc.orgscispace.comresearchgate.net

| Cell Line | Cancer Type |

| PC-3 | Prostate Cancer |

| DU145 | Prostate Cancer |

| MCF-7 | Breast Cancer |

| HCT-116 | Colon Cancer |

| HT-29 | Colon Cancer |

| CaCo2 | Colon Cancer |

| SW-620 | Colon Carcinoma (lymph node metastasis) |

| K562 | Leukemia |

| HL-60 | Leukemia |

| RAMOS | B-cell Lymphoma |

| HeLa | Cervical Adenocarcinoma |

| HEp2 | Larynx Carcinoma |

| U251 | Central Nervous System (CNS) Cancer |

| SKLU-1 | Lung Cancer |

| HBL | Melanoma |

These in vitro screening assays provide valuable preliminary data on the potential efficacy of the compounds and can help to prioritize them for further investigation.

Identification and Validation of Biological Targets

A crucial aspect of modern drug discovery is the identification and validation of the specific biological targets through which a compound exerts its effects. For derivatives of this compound, a number of molecular targets have been identified.

One such target is the family of human nucleotide pyrophosphatases/phosphodiesterases (NPPs) . As mentioned previously, N-fused isoquinoline derivatives of 4,5,6,7-tetrahydroindol-4-one have been shown to be potent inhibitors of NPP1 and NPP3. mdpi.com

Another important class of targets is heat shock proteins (HSPs) , particularly Hsp90 . Tetrahydroindolone derivatives have been developed as Hsp90 inhibitors, which are of interest for the treatment of cancer and other diseases. tandfonline.com

Furthermore, derivatives of this scaffold have been shown to inhibit protein kinase CK2 and the breast cancer resistance protein ABCG2 , both of which are important targets in oncology. mdpi.com Fused tricyclic indole derivatives have also demonstrated inhibitory activity against soluble guanylate cyclase (sGC) . mdpi.com

More recently, sirtuins , a class of NAD-dependent deacetylases, have emerged as targets for tetrahydroindole-based compounds. Specifically, 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamides have been identified as potent and selective inhibitors of SIRT2 . researchgate.netresearchgate.net

The identification and validation of these biological targets are critical steps in understanding the mechanism of action of these compounds and for guiding their further optimization as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 1,4,6,7-Tetrahydro-5H-indol-5-one?

- Methodological Answer : The compound is typically synthesized via iodination using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) to yield α-iodo derivatives . Multicomponent reactions (MCRs) are also widely employed, such as the condensation of 1,3-dicarbonyl compounds with 2-azido-1,1-diethoxyethane, achieving yields >85% under optimized conditions .

- Key Data :

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Iodination | Fluorinated reagent | 80–90 | |

| Multicomponent reaction | Ethanol/AcOH | 85–97 |

Q. How is structural characterization of this compound performed?

- Methodological Answer : Use spectroscopic techniques:

- NMR : H and C NMR to confirm hydrogen and carbon environments (e.g., ketone at δ ~200 ppm for C=O) .

- X-ray crystallography : Resolves bond angles and ring conformation (e.g., planar indole ring with puckered tetrahydro moiety) .

- Mass spectrometry : Molecular ion peaks at m/z 135.1 (CHNO) .

Q. What are the preliminary pharmacological applications of this compound?

- Methodological Answer : The scaffold serves as a precursor for antitumor agents (e.g., psammopemmin A derivatives) and 5-HT1A receptor agonists. Biological activity is assessed via:

- DNA-binding assays : Fluorescence quenching to evaluate intercalation .

- In vitro cytotoxicity: IC values against cancer cell lines (e.g., HepG2) .

Advanced Research Questions

Q. How can palladium-catalyzed oxidation optimize the synthesis of tetrahydroindol-4-ones?

- Methodological Answer : Palladium(II) acetate catalyzes the oxidation of hydroxyenaminones, achieving regioselective ketone formation. Key parameters:

- Catalyst loading : 5 mol% Pd(OAc) in DMF at 80°C .

- Substrate scope : Tolerance for aryl/alkyl substituents at the 3-position .

Q. How should researchers address contradictions in spectral data or synthetic yields?

- Methodological Answer :

- Iterative validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

- Cross-technique analysis : Compare NMR, IR, and HPLC data to resolve ambiguities (e.g., ketone vs. enol tautomers) .

Q. What strategies improve reaction efficiency in multicomponent syntheses?

- Methodological Answer :

- Solvent optimization : Ethanol/acetic acid mixtures enhance proton transfer in MCRs .

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h with comparable yields (85–90%) .

Q. How is this compound utilized in polyheterocyclic synthesis?

- Methodological Answer : The ketone group undergoes:

- Mannich reactions : To generate pyrrolo[1,2-a]indole-1,8-diones .

- Cyclocondensation : With hydrazines to form triazinoquinoxaline hybrids (e.g., compound 43 , 82.3% yield) .

Q. What mechanistic insights explain its antibacterial/antitumor activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |